Pyrazolethione, 3-11
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Overview
Description
Pyrazolethione, 3-11 is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolethione, 3-11 typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine with a carbonyl compound, followed by cyclization and subsequent functionalization. For instance, the reaction of hydrazine with a diketone can yield a pyrazole intermediate, which can then be further functionalized to produce this compound .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly methodologies, such as microwave-assisted reactions and the use of heterogeneous catalytic systems. These methods offer advantages like shorter reaction times, higher yields, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyrazolethione, 3-11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
Scientific Research Applications
Pyrazolethione, 3-11 has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: this compound is used in the study of enzyme inhibition and as a probe for biological pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: This compound is used in the development of agrochemicals and as a component in materials science.
Mechanism of Action
The mechanism of action of Pyrazolethione, 3-11 involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The molecular pathways involved often include the modulation of signaling cascades and the regulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrazolethione, 3-11 include other pyrazole derivatives like pyrazolopyrimidines and aminopyrazoles. These compounds share the pyrazole core structure but differ in their functional groups and overall chemical properties .
Uniqueness
What sets this compound apart is its unique thione group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications where sulfur-containing compounds are advantageous, such as in the development of certain pharmaceuticals and agrochemicals .
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and wide range of applications. Its synthesis, chemical reactivity, and potential in various scientific fields make it a valuable subject of study. Continued research into this compound and its derivatives promises to uncover even more applications and deepen our understanding of this versatile compound.
Properties
IUPAC Name |
4-[(2-hydroxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-14(11-18-15-9-5-6-10-16(15)21)17(22)20(19-12)13-7-3-2-4-8-13/h2-11,19,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFBIZPKHUGTQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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